2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC10309656
InChI: InChI=1S/C16H14N2O4/c19-15-13-9-5-6-10(8-7-9)14(13)16(20)17(15)11-3-1-2-4-12(11)18(21)22/h1-6,9-10,13-14H,7-8H2
SMILES: C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4[N+](=O)[O-]
Molecular Formula: C16H14N2O4
Molecular Weight: 298.29 g/mol

2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC10309656

Molecular Formula: C16H14N2O4

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione -

Specification

Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
IUPAC Name 4-(2-nitrophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Standard InChI InChI=1S/C16H14N2O4/c19-15-13-9-5-6-10(8-7-9)14(13)16(20)17(15)11-3-1-2-4-12(11)18(21)22/h1-6,9-10,13-14H,7-8H2
Standard InChI Key JHIYHOXVZRXRNS-UHFFFAOYSA-N
SMILES C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4[N+](=O)[O-]
Canonical SMILES C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4[N+](=O)[O-]

Introduction

2-(2-Nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound belonging to the isoindoline dione family. This compound is characterized by its fused bicyclic structure and the presence of a nitrophenyl substituent. Its molecular framework suggests potential applications in synthetic chemistry and pharmacology due to its structural similarity to bioactive molecules.

Synthesis

The synthesis of 2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves a [2+3]-cycloaddition reaction. This process combines a phthalimide derivative with an appropriate dienophile under controlled conditions. The reaction yields a fused bicyclic product with high regioselectivity.

Key Steps in Synthesis:

  • Preparation of the starting materials: Phthalimide and a nitrophenyl-substituted dienophile.

  • Cycloaddition reaction under elevated temperatures or catalytic conditions.

  • Purification through recrystallization or chromatography.

Pharmaceutical Potential

The structural features of this compound suggest potential applications in drug design:

  • Imide Groups: Known for their role in enhancing bioavailability and metabolic stability.

  • Nitrophenyl Substitution: May contribute to activity against specific biological targets due to its electron-withdrawing nature.

Material Science

The bicyclic framework of this compound can be explored for the development of polymers or advanced materials with unique thermal or mechanical properties.

Analytical Data

To confirm the identity and purity of the compound, various spectroscopic techniques are employed:

TechniqueKey Observations
NMR (¹H & ¹³C)Chemical shifts consistent with aromatic and imide protons
Mass SpectrometryMolecular ion peak at m/z = 284
IR SpectroscopyStrong absorption bands for -NO<sub>2</sub> (~1520 cm⁻¹) and imide (~1700 cm⁻¹)

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